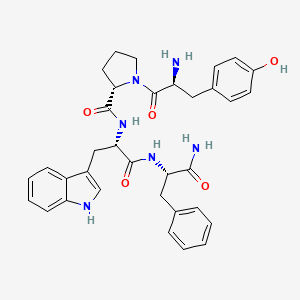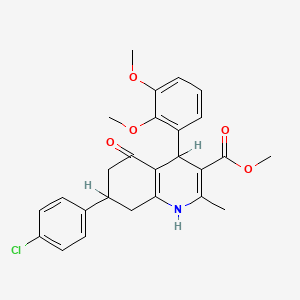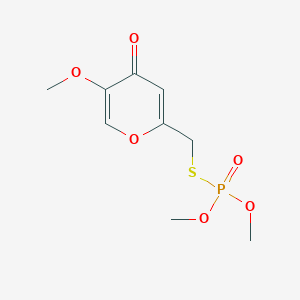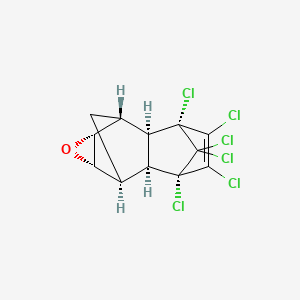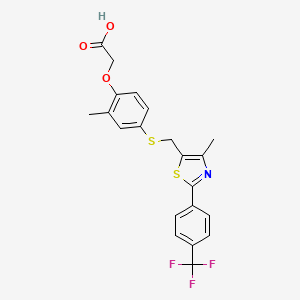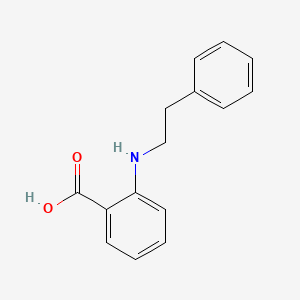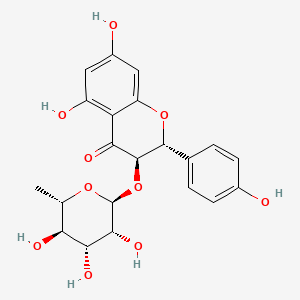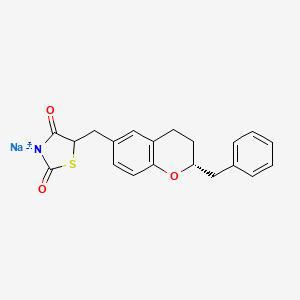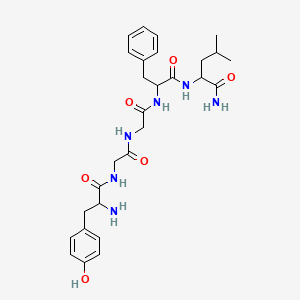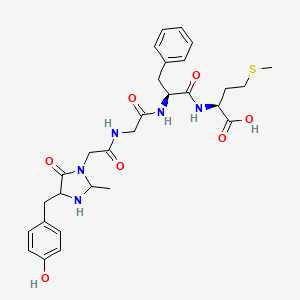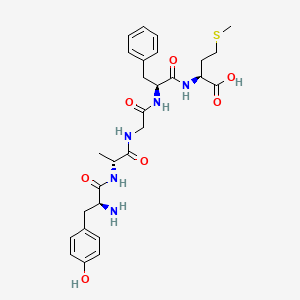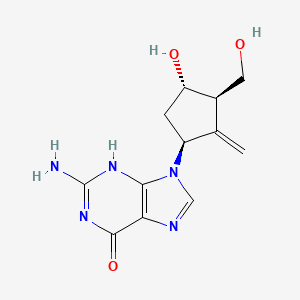
Entecavir
Overview
Description
Entecavir is an antiviral medication primarily used in the treatment of chronic hepatitis B virus infection. It is a guanosine nucleoside analogue that selectively inhibits the hepatitis B virus polymerase, thereby preventing the virus from multiplying. This compound is marketed under the trade name Baraclude and was approved for medical use in 2005. It is considered a first-line treatment for chronic hepatitis B due to its high efficacy and low resistance rates .
Mechanism of Action
Target of Action
Entecavir is a guanosine nucleoside analogue that primarily targets the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral therapy .
Mode of Action
This compound works by competing with the natural substrate deoxyguanosine triphosphate . This competition functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt):
By inhibiting these steps, this compound effectively halts the replication process of the hepatitis B virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication process of the hepatitis B virus. By inhibiting the HBV polymerase, this compound disrupts the virus’s ability to replicate, thereby reducing the viral count and improving liver conditions .
Pharmacokinetics
This compound exhibits an elimination half-life of approximately 128-149 hours . The drug is extensively distributed into tissues, suggesting a high volume of distribution . It has a protein binding rate of approximately 13% in vitro . These properties impact the bioavailability of this compound, influencing its effectiveness in treating chronic hepatitis B .
Result of Action
The primary result of this compound’s action is a significant reduction in the replication of the hepatitis B virus. This leads to a decrease in the viral count, which can result in improved liver conditions for patients with chronic hepatitis B .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the development of viral resistance to this compound has been observed to increase over time, likely due to the frequent use of antivirals with a low resistance barrier . Additionally, the efficacy of this compound may vary among patients with different levels of viral load .
Biochemical Analysis
Biochemical Properties
Entecavir plays a crucial role in biochemical reactions by inhibiting the HBV polymerase enzyme. This inhibition occurs through competitive inhibition with deoxyguanosine triphosphate (dGTP), a natural substrate of the polymerase. This compound triphosphate, the active form of the drug, competes with dGTP for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication . This compound interacts with several biomolecules, including the HBV polymerase enzyme and deoxynucleoside triphosphates, to exert its antiviral effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It primarily targets hepatocytes, the liver cells infected by HBV. By inhibiting the viral polymerase, this compound reduces the replication of HBV within these cells, leading to a decrease in viral load. This reduction in viral replication helps to restore normal cellular function and reduce liver inflammation. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the HBV polymerase enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into the viral DNA by the HBV polymerase enzyme. Once incorporated, this compound triphosphate acts as a chain terminator, preventing further elongation of the viral DNA. This inhibition of viral DNA synthesis effectively halts the replication of HBV. This compound also exhibits a high affinity for the HBV polymerase enzyme, allowing it to compete effectively with dGTP for incorporation into the viral DNA . Additionally, this compound may interact with other binding sites within the polymerase enzyme, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods. Long-term studies have demonstrated that this compound maintains its antiviral activity and continues to inhibit HBV replication effectively. The emergence of resistant mutations in the HBV polymerase enzyme can reduce the efficacy of this compound over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of HBV replication and a more significant reduction in viral load. At very high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and renal toxicity. It is essential to determine the optimal dosage of this compound to achieve maximum antiviral efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within the body. After oral administration, this compound is rapidly absorbed and undergoes phosphorylation to form this compound triphosphate, the active form of the drug. This active form is then incorporated into the viral DNA by the HBV polymerase enzyme. This compound is primarily metabolized in the liver and excreted unchanged in the urine. The metabolic pathways of this compound involve interactions with various enzymes and cofactors, including kinases responsible for its phosphorylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After absorption, this compound is distributed to the liver, where it exerts its antiviral effects. The drug is transported into hepatocytes via nucleoside transporters, allowing it to reach its target site within the cells. This compound also exhibits a high degree of tissue penetration, ensuring its effective distribution throughout the liver. The transport and distribution of this compound are crucial for its antiviral activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus of hepatocytes, where it interacts with the HBV polymerase enzyme. This compound is incorporated into the viral DNA during replication, leading to chain termination and inhibition of viral replication. The targeting of this compound to the nucleus is facilitated by its nucleoside analog structure, which allows it to be recognized and incorporated by the viral polymerase enzyme. The subcellular localization of this compound is essential for its antiviral activity and effectiveness in treating HBV infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Entecavir can be synthesized through various synthetic routes. One common method involves the protection of the hydroxyl groups of a cyclopentyl guanosine derivative, followed by selective deprotection and subsequent functional group transformations. The key steps include:
- Protection of the hydroxyl groups using appropriate protecting groups.
- Selective deprotection of the primary hydroxyl group.
- Introduction of the guanine base through glycosylation.
- Final deprotection to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, solvent, and catalysts.
- Implementation of purification techniques like crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Entecavir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Entecavir has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of nucleoside analogues and their chemical properties.
Biology: It is employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: this compound is extensively studied for its therapeutic effects in treating chronic hepatitis B and its potential use in other viral infections.
Industry: The pharmaceutical industry utilizes this compound in the development of antiviral drugs and formulations
Comparison with Similar Compounds
Tenofovir: Another nucleoside analogue used in the treatment of hepatitis B. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Lamivudine: An older antiviral drug used for hepatitis B, with a higher resistance rate compared to entecavir.
Adefovir: A nucleotide analogue with antiviral activity against hepatitis B, but with a different resistance profile and side effect profile.
Uniqueness of this compound: this compound is unique due to its high efficacy, low resistance rates, and favorable safety profile. It has a higher genetic barrier to resistance compared to lamivudine and adefovir, making it a preferred choice for long-term treatment of chronic hepatitis B .
Properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046446 | |
| Record name | Entecavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Entecavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |
| Record name | Entecavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ENTECAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Entecavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM. | |
| Record name | Entecavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ENTECAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off white powder | |
CAS No. |
142217-69-4 | |
| Record name | Entecavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entecavir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entecavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Entecavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTECAVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ENTECAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Entecavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


